2-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline
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Overview
Description
2-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It contains a fluorine atom, a methyl group, and a thiadiazole ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylaniline and 4-chloromethyl-1,2,3-thiadiazole.
Nucleophilic Substitution Reaction: The key step involves a nucleophilic substitution reaction where 2-fluoro-5-methylaniline reacts with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials, with specific electronic or optical properties.
Chemical Biology: It serves as a probe or ligand in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound may be utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The thiadiazole ring and the fluorine atom can enhance binding affinity and specificity.
Materials Science: The electronic properties of the compound, influenced by the fluorine and thiadiazole moieties, can affect its behavior in electronic devices or sensors.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]benzamide: Similar structure but with a benzamide group instead of an aniline moiety.
2-chloro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline: Similar structure but with a chlorine atom instead of a fluorine atom.
2-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]phenol: Similar structure but with a phenol group instead of an aniline moiety.
Uniqueness
2-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline is unique due to the presence of both the fluorine atom and the thiadiazole ring, which can impart distinct electronic and steric properties. These features can enhance its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-5-methyl-N-(thiadiazol-4-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-7-2-3-9(11)10(4-7)12-5-8-6-15-14-13-8/h2-4,6,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULOXULDKMYSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NCC2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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